(4-Methylmorpholin-2-yl)methanesulfonyl chloride

Catalog No.
S13785607
CAS No.
M.F
C6H12ClNO3S
M. Wt
213.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Methylmorpholin-2-yl)methanesulfonyl chloride

Product Name

(4-Methylmorpholin-2-yl)methanesulfonyl chloride

IUPAC Name

(4-methylmorpholin-2-yl)methanesulfonyl chloride

Molecular Formula

C6H12ClNO3S

Molecular Weight

213.68 g/mol

InChI

InChI=1S/C6H12ClNO3S/c1-8-2-3-11-6(4-8)5-12(7,9)10/h6H,2-5H2,1H3

InChI Key

HCXWAWLUBUHNLY-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC(C1)CS(=O)(=O)Cl

"(4-Methylmorpholin-2-yl)methanesulfonyl chloride," commonly abbreviated as [(4-MeMor)-SO₂Cl], is a synthetic organosulfur compound featuring a morpholine ring substituted with a methyl group and a methanesulfonyl moiety. Morpholine itself is a heterocyclic secondary amine known for its versatility in organic synthesis and pharmaceutical applications. The presence of the sulfonyl chloride group imparts significant reactivity to this compound, making it useful in various chemical transformations.

2.

In living things.
  • PMC Article Evaluation of Biological Activity Natural Compounds detailing methodologies for assessing bioactivity of metabolites.
  • This comprehensive overview highlights the multifaceted nature of "(4-Methylmorpholin-2-yl)methanesulfonyl chloride,” emphasizing its description, chemical reactivity patterns, potential biological impacts, synthesis routes, practical applications, interaction studies, and comparisons with structurally analogous yet unique compounds. Further research focusing on elucidating its specific bioactivities remains crucial for fully harnessing its potential across various fields of science and technology.

    Synthesizing [(4-MeMor)-SO₂Cl] involves several steps starting from readily available precursors. One common method begins with the synthesis of morpholine derivatives followed by introduction of the methanesulfonyl chloride moiety via electrophilic aromatic substitution or direct chlorination methods. Detailed synthesis protocols typically involve multi-step processes requiring careful handling of reagents due to the reactive nature of sulfonyl chlorides.

    General Synthesis Route:

    • Morpholine Derivative Preparation: Synthesize morpholines with methyl substituents.
    • Introduction of Sulfonyl Chloride Group: Use SO₂Cl₂ or analogous reagents to introduce the methanesulfonyl chloride group onto the pre-formed morpholinyl ring.

    For example, one possible route involves reacting morpholine with thionyl chloride (SOCl₂) followed by chlorination:

    \text{ MeO }_{\text{ }}\text{ }^{*}}\text{ morpholinyl}+(\mathrm{SO}_{{}_{2}})\mathrm{Cl}\rightarrow [\mathrm{(MeO)}_{\mathrm{-}}{\mathrm{*}-}{(\mathrm{S})({{}^{\circ}}{{}_{o}}){{}^{-}}}]

    Then,
    [\mathrm{(MeO)}_{{-\!*-(s)(o)}}]+Cl_{{}_{2}}→[\mathrm{(MeO)}_{{-\!*-(so)_{{}_{2}}cl}}]

    5.

    Given its structural complexity and reactivity profile, applications of “(4-Methylmorpholin-2-yl)methanesulfonyl chloride” could span across organic chemistry research, pharmaceutical development, and materials science. Potential uses include intermediates in drug syntheses, catalysts in chemical transformations, or components in advanced material formulations.

    For instance, morpholine derivatives are used extensively in medicinal chemistry due to their ability to modulate enzyme activities or receptor interactions. Similarly, sulfonylated compounds find utility as reactive intermediates in peptide coupling reactions or polymerization processes.

    6.

    To fully understand the properties and behaviors of “(4-Methylmorpholin-2-yl)methanesulfonyl chloride,” interaction studies focusing on both physical and biochemical aspects are crucial. Physical methods such as spectroscopy (IR, NMR, MS) can elucidate structural details and bonding patterns within the molecule. Biochemical assays involving enzymatic systems or cellular models would provide insights into potential biological impacts.

    QSAR analysis, employing computational tools like Gaussian03W and ChemSketch Software, helps predict biological activities based on molecular descriptors calculated from topological analysis .

    7.

    Similar compounds to “(4-Methylmorpholin-2-yl)methanesulfonyl chloride” include those with analogous morpholine rings coupled with sulfonate functionalities. Examples include:

    • [(Ethylamino)morpholinylmethane-sulphonylchloride] : Features ethylamine instead of methyl substituents on the morpholine ring.
    • [(Phenethylamino)morpholinylmethane-sulphonylchloride] : Contains phenylethylamine attached to the nitrogen atom of morpholine.
    • [(Benzoylamino)morpholinylmethane-sulphonylchloride] : Includes benzamide linked to the nitrogen atom of morpholine.

    These compounds exhibit varying degrees of pharmacological activity depending on their functional groups and steric effects around the heterocyclic core. Each compound’s uniqueness stems from differences in electronic distribution influenced by substituent patterns, thereby affecting their interaction profiles with biological targets.

    Unique Features:

    • Stereochemical Influence: Methyl substitution introduces steric hindrance compared to ethyl or phenylethyl analogues.
    • Electronic Effects: Morpholine’s secondary amine influences basicity and hydrogen bonding capabilities distinctively from primary amines seen in some counterparts.
    • Reactivity Profile: Methanesulfonyl chloride group enhances nucleophilicity towards certain substrates differently than other sulfonylated variants.

    Understanding these nuances helps tailor syntheses towards desired outcomes whether aiming for specificity in enzymatic interactions or broader applicability across multiple domains.

    By examining these aspects comprehensively through experimental validation combined with theoretical predictions utilizing advanced analytical techniques like QSAR modeling, researchers can unlock novel opportunities leveraging this versatile yet highly reactive molecule effectively within diverse scientific contexts.References:

    • WOU Chemistry Department. CH103 Allied Health Chemistry Course Materials. Chapter 7:

    XLogP3

    0.1

    Hydrogen Bond Acceptor Count

    4

    Exact Mass

    213.0226421 g/mol

    Monoisotopic Mass

    213.0226421 g/mol

    Heavy Atom Count

    12

    Dates

    Last modified: 08-10-2024

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